Ilginatinib

Description

Ilginatinib is an orally bioavailable, small molecule inhibitor of Janus-associated kinase 2 (JAK2) and Src-family kinases, with potential antineoplastic activity. This compound competes with ATP for binding to JAK2 as well as the mutated form JAK2V617F, thereby inhibiting the activation of JAK2 and downstream molecules in the JAK2/STAT3 (signal transducer and activator of transcription 3) signaling pathway that plays an important role in normal development, particularly hematopoiesis. In addition, this compound inhibits the Src family tyrosine kinases. This eventually leads to the induction of tumor cell apoptosis. JAK2 is the most common mutated gene in bcr-abl-negative myeloproliferative disorders (MPDs); JAK2V617F is a constitutively activated kinase that activates the JAK/STAT signaling pathway and dysregulates cell growth and function, and its expression transforms hematopoietic cells to cytokine-independent growth.

NS-018 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

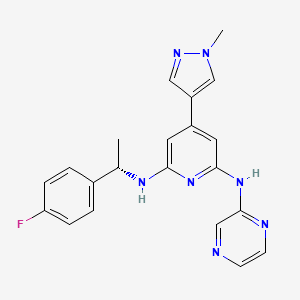

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-N-[(1S)-1-(4-fluorophenyl)ethyl]-4-(1-methylpyrazol-4-yl)-2-N-pyrazin-2-ylpyridine-2,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN7/c1-14(15-3-5-18(22)6-4-15)26-19-9-16(17-11-25-29(2)13-17)10-20(27-19)28-21-12-23-7-8-24-21/h3-14H,1-2H3,(H2,24,26,27,28)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQTPDWDAYHAZNT-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)F)NC2=CC(=CC(=N2)NC3=NC=CN=C3)C4=CN(N=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)F)NC2=CC(=CC(=N2)NC3=NC=CN=C3)C4=CN(N=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201115696 | |

| Record name | N2-[(1S)-1-(4-Fluorophenyl)ethyl]-4-(1-methyl-1H-pyrazol-4-yl)-N6-2-pyrazinyl-2,6-pyridinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201115696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1239358-86-1 | |

| Record name | N2-[(1S)-1-(4-Fluorophenyl)ethyl]-4-(1-methyl-1H-pyrazol-4-yl)-N6-2-pyrazinyl-2,6-pyridinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1239358-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NS-018 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1239358861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NS-018 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12784 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N2-[(1S)-1-(4-Fluorophenyl)ethyl]-4-(1-methyl-1H-pyrazol-4-yl)-N6-2-pyrazinyl-2,6-pyridinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201115696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ILGINATINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56R994WX4L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Development of NS-018: A Selective JAK2 Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

NS-018, also known as ilginatinib, is a potent and selective small-molecule inhibitor of Janus kinase 2 (JAK2), a critical enzyme in the signaling pathway of several cytokines and growth factors involved in hematopoiesis and immune function.[1][2][3] Dysregulation of the JAK-STAT signaling pathway, frequently driven by mutations such as JAK2V617F, is a key pathogenic mechanism in myeloproliferative neoplasms (MPNs), including polycythemia vera (PV), essential thrombocythemia (ET), and primary myelofibrosis (PMF).[1][4] NS-018 was discovered through screening efforts to identify selective JAK2 inhibitors and has demonstrated significant therapeutic potential in both preclinical models and clinical trials for patients with MPNs.[1][4][5] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and key experimental data related to NS-018.

Introduction: The Rationale for JAK2 Inhibition in Myeloproliferative Neoplasms

Myeloproliferative neoplasms are a group of clonal hematopoietic stem cell disorders characterized by the overproduction of one or more types of blood cells.[1] A pivotal discovery in the understanding of MPNs was the identification of a somatic point mutation in the JAK2 gene, resulting in a valine to phenylalanine substitution at position 617 (JAK2V617F).[1] This mutation leads to constitutive activation of the JAK2 kinase, driving cytokine-independent cell growth and contributing to the clinical manifestations of MPNs.[1][6] The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a crucial signaling cascade downstream of cytokine receptors. Upon cytokine binding, receptor-associated JAKs become activated, leading to the phosphorylation and activation of STAT proteins, which then translocate to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and survival. The constitutive activation of JAK2 in MPNs results in the persistent activation of this pathway, leading to uncontrolled cell growth. Therefore, the inhibition of JAK2 has emerged as a rational and targeted therapeutic strategy for these disorders.[4]

Discovery and Preclinical Development of NS-018

NS-018 was identified through a screening program aimed at discovering potent and selective JAK2 inhibitors.[1] It is an orally bioavailable, ATP-competitive small-molecule inhibitor.[1]

Kinase Selectivity Profile

In vitro kinase assays demonstrated that NS-018 is a highly potent inhibitor of JAK2 with a 50% inhibitory concentration (IC50) of less than 1 nM.[6] It exhibits significant selectivity for JAK2 over other JAK family kinases.

| Kinase | IC50 (nM) | Fold Selectivity vs. JAK2 |

| JAK2 | 0.72 | 1 |

| JAK1 | 33 | 46 |

| JAK3 | 39 | 54 |

| TYK2 | 22 | 31 |

| Data sourced from in vitro kinase assays.[7] |

Furthermore, NS-018 was profiled against a broader panel of kinases, where it showed potent inhibition of Src-family kinases, notably SRC and FYN, and weaker inhibition of ABL and FLT3.[1]

In Vitro Cellular Activity

NS-018 demonstrated potent anti-proliferative activity against hematopoietic cell lines harboring constitutively active JAK2 signaling, such as those with the JAK2V617F or MPLW515L mutations.[1]

| Cell Line | Driving Mutation | IC50 (nM) |

| Ba/F3-JAK2V617F | JAK2V617F | 60 |

| SET-2 | JAK2V617F | 120 |

| Ba/F3-MPLW515L | MPLW515L | Similar to Ba/F3-JAK2V617F |

| Ba/F3-TEL-JAK2 | TEL-JAK2 fusion | 11 |

| Data shows the potent anti-proliferative effect of NS-018 on cells dependent on activated JAK2 signaling.[1] |

Importantly, NS-018 showed higher selectivity for cells expressing the mutant JAK2V617F over wild-type JAK2, with a 4.3-fold greater potency in inhibiting the growth of Ba/F3-JAK2V617F cells compared to Ba/F3 cells with wild-type JAK2.[8] This selectivity is higher than that of other existing JAK2 inhibitors like ruxolitinib and TG101348.[8]

In Vivo Preclinical Efficacy

The therapeutic potential of NS-018 was evaluated in mouse models of MPN. In a murine model where mice express the JAK2V617F mutation, oral administration of NS-018 led to a significant prolongation of survival and a reduction in weight loss.[6] The treatment also effectively reduced white blood cell counts and mitigated the progression of anemia and organ enlargement in a dose-dependent manner.[6] In a JAK2V617F bone marrow transplantation mouse model, NS-018 reduced leukocytosis and splenomegaly, improved bone marrow fibrosis, and prolonged survival without causing significant reductions in red blood cell or platelet counts.[8]

Mechanism of Action

NS-018 exerts its therapeutic effect by inhibiting the kinase activity of JAK2. The binding of NS-018 to the ATP-binding site of JAK2 prevents the phosphorylation of downstream STAT proteins, primarily STAT3 and STAT5. This inhibition of the JAK-STAT signaling pathway leads to the suppression of uncontrolled cell proliferation and the induction of apoptosis in malignant hematopoietic cells.

X-ray co-crystal structure analysis revealed that NS-018 binds to the active 'DFG-in' conformation of JAK2.[1] A unique hydrogen-bonding interaction between NS-018 and the Gly993 residue in the kinase domain is thought to be a plausible explanation for its selectivity for the JAK2V617F mutant over the wild-type enzyme.[8]

Caption: JAK-STAT pathway inhibition by NS-018.

Clinical Development

NS-018 has been evaluated in clinical trials for patients with myelofibrosis.

Phase I/II Study (NCT01423851)

A Phase I/II, open-label, dose-escalation study was conducted to assess the safety, tolerability, and clinically active dose of NS-018 in patients with myelofibrosis.[4][5] A total of 48 patients were treated, of whom 48% had previously received another JAK inhibitor.[4][5]

Key Findings:

-

Safety and Tolerability: The most common drug-related adverse events were thrombocytopenia (27%) and anemia (15%) for hematologic events, and dizziness (23%) and nausea (19%) for non-hematologic events.[5]

-

Recommended Phase II Dose: 300 mg once daily was chosen as the dose for the Phase II part of the study based on its tolerability.[5]

-

Efficacy:

-

Pharmacokinetics: NS-018 reached peak plasma concentration in 1-2 hours and did not accumulate with multiple dosing.[4][5]

| Efficacy Outcome | Result |

| ≥50% Spleen Size Reduction | 56% of patients |

| Improvement in Bone Marrow Fibrosis | 37% of evaluable patients |

| Summary of key efficacy outcomes from the Phase I/II study.[5] |

Phase IIb Study (NCT04854096)

A Phase IIb, open-label, multicenter, randomized, controlled study is ongoing to assess the efficacy and safety of NS-018 versus the best available therapy in patients with myelofibrosis and severe thrombocytopenia.[2]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used in the characterization of JAK2 inhibitors like NS-018.

In Vitro JAK2 Kinase Inhibition Assay (Representative Protocol)

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of JAK2. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Materials:

-

Recombinant human JAK2 enzyme

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP

-

Peptide substrate (e.g., a biotinylated peptide containing a tyrosine residue)

-

Europium-labeled anti-phosphotyrosine antibody

-

Streptavidin-allophycocyanin (SA-APC)

-

Test compound (NS-018)

-

384-well assay plates

Procedure:

-

Prepare serial dilutions of NS-018 in DMSO and then dilute in kinase buffer.

-

In a 384-well plate, add the diluted NS-018 or vehicle (DMSO) control.

-

Add the JAK2 enzyme to each well and incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature.

-

Stop the reaction by adding a solution containing EDTA.

-

Add the detection reagents (Europium-labeled anti-phosphotyrosine antibody and SA-APC) and incubate for 60 minutes at room temperature to allow for signal development.

-

Read the plate on a TR-FRET-compatible reader, measuring the emission at two wavelengths (e.g., 665 nm for APC and 615 nm for Europium).

-

Calculate the ratio of the two emission signals and plot the results against the inhibitor concentration to determine the IC50 value.

Cellular Proliferation Assay (Representative Protocol using Ba/F3-JAK2V617F cells)

This assay assesses the ability of a compound to inhibit the proliferation of cells that are dependent on JAK2V617F for their growth and survival.

Materials:

-

Ba/F3 cells stably expressing JAK2V617F

-

Culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum)

-

Test compound (NS-018)

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

Procedure:

-

Seed Ba/F3-JAK2V617F cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in cytokine-free medium.

-

Prepare serial dilutions of NS-018 in the culture medium.

-

Add the diluted NS-018 or vehicle control to the wells.

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Allow the plate to equilibrate to room temperature.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for a short period to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.

Western Blot for STAT5 Phosphorylation (Representative Protocol)

This method is used to determine if a compound can inhibit the phosphorylation of STAT5, a key downstream target of JAK2.

Materials:

-

Cells expressing activated JAK2 (e.g., SET-2 cells)

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay reagent (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-phospho-STAT5 and anti-total-STAT5)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Treat cells with various concentrations of NS-018 or vehicle for a specified time (e.g., 2-4 hours).

-

Lyse the cells in lysis buffer on ice.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-STAT5 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total STAT5 as a loading control.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Mesenchymal Cell Reprogramming in Experimental MPLW515L Mouse Model of Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 4. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. Transduction-Transplantation Mouse Model of Myeloproliferative Neoplasm - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Murine Models of Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

Ilginatinib (NS-018): A Deep Dive into its Chemical Profile and Pharmacological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilginatinib (NS-018) is a potent and selective, orally bioavailable small-molecule inhibitor of Janus kinase 2 (JAK2).[1][2] It has demonstrated significant therapeutic potential in the treatment of myeloproliferative neoplasms (MPNs), a group of blood cancers characterized by the overproduction of blood cells.[2][3] This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of this compound, including detailed experimental protocols and a visual representation of its mechanism of action.

Chemical Structure and Properties

This compound is a synthetic organic compound with a complex heterocyclic structure.[4] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 6-N-[(1S)-1-(4-fluorophenyl)ethyl]-4-(1-methylpyrazol-4-yl)-2-N-pyrazin-2-ylpyridine-2,6-diamine | [5] |

| Synonyms | NS-018 | [4] |

| Molecular Formula | C21H20FN7 | [6] |

| Molecular Weight | 389.44 g/mol | [6] |

| CAS Number | 1239358-86-1 | [1] |

| Appearance | Light yellow to yellow solid | [1] |

| SMILES | CN1N=CC(C2=CC(N--INVALID-LINK--C)=NC(NC4=NC=CN=C4)=C2)=C1 | [1] |

Pharmacological Properties

Mechanism of Action

This compound is an ATP-competitive inhibitor of JAK2.[4] The Janus kinase (JAK) family of non-receptor tyrosine kinases, which includes JAK1, JAK2, JAK3, and TYK2, plays a crucial role in cytokine signaling pathways that regulate hematopoiesis and immune function. In MPNs, a specific mutation in the JAK2 gene, V617F, leads to constitutive activation of the JAK2 protein, driving uncontrolled cell proliferation.[7] this compound selectively binds to the ATP-binding site of the JAK2 kinase domain, preventing its phosphorylation and subsequent activation of downstream signaling pathways, most notably the Signal Transducer and Activator of Transcription (STAT) pathway.[1]

Signaling Pathway

The canonical JAK-STAT signaling pathway is initiated by cytokine binding to their receptors, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate the transcription of target genes involved in cell proliferation, differentiation, and survival. In MPNs, the constitutively active JAK2 V617F mutant bypasses the need for cytokine stimulation, leading to persistent activation of the STAT pathway. This compound's inhibition of JAK2 effectively blocks this aberrant signaling cascade.

In Vitro Activity

This compound is a highly potent inhibitor of JAK2, with a reported IC50 of 0.72 nM.[1] It demonstrates significant selectivity for JAK2 over other members of the JAK family, with IC50 values of 33 nM for JAK1, 39 nM for JAK3, and 22 nM for TYK2.[1] This selectivity profile is crucial for minimizing off-target effects and associated toxicities. This compound also exhibits inhibitory activity against Src-family kinases, particularly SRC and FYN.[1]

Table 1: In Vitro Kinase Inhibitory Activity of this compound (NS-018)

| Kinase Target | IC50 (nM) | Selectivity vs. JAK2 | Reference |

| JAK2 | 0.72 | - | [1] |

| JAK1 | 33 | 46-fold | [1] |

| JAK3 | 39 | 54-fold | [1] |

| TYK2 | 22 | 31-fold | [1] |

| SRC | >80% inhibition at 100 nM | - | [8] |

| FYN | >80% inhibition at 100 nM | - | [8] |

| ABL | Weakly inhibits | 45-fold | [1] |

| FLT3 | Weakly inhibits | 90-fold | [1] |

Preclinical and Clinical Pharmacokinetics

Pharmacokinetic studies in preclinical models and human clinical trials have demonstrated that this compound is orally bioavailable. In a Phase I/II study in patients with myelofibrosis, this compound reached peak plasma concentration within 1-2 hours and did not accumulate with multiple dosing.[9][10]

Table 2: Pharmacokinetic Parameters of this compound (NS-018) in a Phase I Study

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | [9][10] |

| Accumulation | No accumulation with multiple dosing | [9][10] |

Experimental Protocols

In Vitro Kinase Inhibition Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for determining the inhibitory activity of this compound against JAK2.

Materials:

-

Recombinant human JAK2 enzyme

-

Biotinylated peptide substrate (e.g., Biotin-poly-GT)

-

Europium-labeled anti-phosphotyrosine antibody (Donor)

-

Allophycocyanin (APC)-labeled streptavidin (Acceptor)

-

ATP

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

This compound (NS-018)

-

384-well low-volume plates

-

TR-FRET-compatible plate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO, followed by a further dilution in Assay Buffer.

-

Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2.5 µL of a 2x concentration of the JAK2 enzyme in Assay Buffer to each well.

-

Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.

-

Initiate the kinase reaction by adding 5 µL of a 2x concentration of the ATP and biotinylated peptide substrate mixture in Assay Buffer.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction by adding 5 µL of a TR-FRET detection mixture containing the Europium-labeled anti-phosphotyrosine antibody and APC-labeled streptavidin in a buffer containing EDTA.

-

Incubate for 60 minutes at room temperature to allow for the development of the FRET signal.

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

-

Calculate the TR-FRET ratio and determine the IC50 values by fitting the data to a four-parameter logistic equation.

Cell-Based Proliferation Assay (HEL 92.1.7 Cells)

This protocol describes a method to assess the anti-proliferative effects of this compound on the human erythroleukemia cell line HEL 92.1.7, which harbors the JAK2 V617F mutation.

Materials:

-

HEL 92.1.7 cells

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound (NS-018)

-

CellTiter-Glo® Luminescent Cell Viability Assay reagent

-

96-well clear-bottom white plates

-

Luminometer

Procedure:

-

Culture HEL 92.1.7 cells in RPMI-1640 medium at 37°C in a humidified 5% CO2 incubator.

-

Seed the cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of medium.

-

Prepare serial dilutions of this compound in culture medium.

-

Add 100 µL of the diluted this compound or medium (vehicle control) to the appropriate wells.

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Experimental Workflow

The preclinical development of a JAK2 inhibitor like this compound typically follows a structured workflow to assess its potential as a therapeutic agent.

Conclusion

This compound (NS-018) is a promising, potent, and selective JAK2 inhibitor with a well-defined mechanism of action. Its favorable in vitro and in vivo pharmacological profiles have supported its advancement into clinical trials for the treatment of myelofibrosis. The detailed chemical, pharmacological, and experimental information provided in this guide serves as a valuable resource for researchers and drug development professionals working in the field of MPNs and targeted cancer therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. NS Pharma Announces First Patient Enrolled in Phase 2 Study to Assess Efficacy and Safety of NS-018 Compared to Best Available Therapy (BAT) in Patients With Myelofibrosis [prnewswire.com]

- 3. nippon-shinyaku.co.jp [nippon-shinyaku.co.jp]

- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. researchgate.net [researchgate.net]

- 6. Compound: NS-018 (CHEMBL4303389) - ChEMBL [ebi.ac.uk]

- 7. Second-Generation Jak2 Inhibitors for Advanced Prostate Cancer: Are We Ready for Clinical Development? [mdpi.com]

- 8. Efficacy of NS-018, a potent and selective JAK2/Src inhibitor, in primary cells and mouse models of myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A phase I, open-label, dose-escalation, multicenter study of the JAK2 inhibitor NS-018 in patients with myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A phase I, open-label, dose-escalation, multicenter study of the JAK2 inhibitor NS-018 in patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

Ilginatinib: A Technical Deep Dive into its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilginatinib (formerly NS-018) is an orally bioavailable small molecule that has demonstrated potent and selective inhibition of Janus kinase 2 (JAK2), a key mediator in the signaling pathway of various cytokines and growth factors involved in hematopoiesis and immune function. Dysregulation of the JAK2 signaling pathway, particularly the JAK2-STAT3 pathway, is a hallmark of myeloproliferative neoplasms (MPNs), including myelofibrosis. This compound's targeted mechanism of action offers a promising therapeutic strategy for these conditions. This technical guide provides an in-depth overview of the pharmacokinetics and pharmacodynamics of this compound, summarizing key clinical and preclinical findings.

Pharmacokinetics

The pharmacokinetic profile of this compound has been primarily characterized in a Phase I/II clinical trial involving patients with myelofibrosis. The key parameters are summarized below.

Table 1: Summary of this compound Pharmacokinetic Parameters in Patients with Myelofibrosis

| Parameter | Value | Reference |

| Time to Maximum Plasma Concentration (Tmax) | 1–2 hours post-dosing | [1] |

| Half-life (t½) | 2–5 hours | [1] |

| Accumulation | No evidence of drug accumulation with multiple dosing | [1] |

| Dose Proportionality | Systemic exposure was approximately dose-proportional | [1] |

Pharmacodynamics

The pharmacodynamic effects of this compound have been evaluated through its clinical activity in patients with myelofibrosis, focusing on key disease markers.

Table 2: Summary of this compound Pharmacodynamic Outcomes in Patients with Myelofibrosis

| Efficacy Endpoint | Result | Patient Population | Reference |

| Spleen Size Reduction | ≥50% reduction in palpable spleen size achieved in 56% of patients | All patients | [1] |

| ≥50% reduction in palpable spleen size achieved in 47% of patients | Patients with prior JAK inhibitor treatment | [1] | |

| Bone Marrow Fibrosis | Improvement from baseline in 37% of evaluable patients after 3 cycles | Evaluable patients | [1] |

| Myelofibrosis-associated Symptoms | Improvements observed | All patients | [1] |

Mechanism of Action: JAK2-STAT3 Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the Janus kinase 2 (JAK2), which in turn blocks the downstream signaling of the Signal Transducer and Activator of Transcription 3 (STAT3). This pathway is crucial for the proliferation and survival of cells in myeloproliferative neoplasms.

Experimental Protocols

Phase I/II Clinical Trial (NCT01423851)

A phase I/II, open-label, dose-escalation, multicenter study was conducted to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of orally administered this compound in patients with primary myelofibrosis, post-polycythemia vera myelofibrosis, or post-essential thrombocythemia myelofibrosis.[1]

-

Dosing Regimens: Patients received this compound in continuous 28-day cycles. In the phase I portion, doses ranged from 75 mg to 400 mg once daily and 100 mg to 400 mg twice daily. The recommended phase II dose was determined to be 300 mg once daily.[1]

-

Pharmacokinetic Sampling: Plasma samples for pharmacokinetic analysis were collected on Day 1, Day 8, and Day 29 at pre-dose and at multiple time points post-dose (approximately 0.5, 1, 2, 3, 4, 6, 8, and 24 hours).[1]

-

Efficacy Assessments:

Bioanalytical Method for this compound Quantification

The concentration of this compound in human plasma samples was determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1]

-

Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Lower Limit of Quantification (LLOQ): 1 ng/mL.[1]

-

Service Provider: Sumika Chemical Analysis Service Ltd, Tokyo, Japan.[1]

References

Ilginatinib: A Deep Dive into its Role as a Selective JAK2 Inhibitor in the JAK/STAT Signaling Pathway

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Ilginatinib, also known as NS-018, is a potent and orally bioavailable small molecule inhibitor targeting Janus-associated kinase 2 (JAK2).[1][2][3] It has demonstrated significant therapeutic potential in the context of myeloproliferative neoplasms (MPNs), a group of hematological malignancies characterized by the overproduction of myeloid cells. A key driver in many MPNs is the constitutively active JAK2 V617F mutation, which leads to dysregulated downstream signaling through the Signal Transducer and Activator of Transcription (STAT) pathway.[2] this compound acts as an ATP-competitive inhibitor of JAK2, including the V617F mutant form, thereby blocking the aberrant signaling cascade that promotes uncontrolled cell growth and survival.[2][4] This technical guide provides an in-depth overview of this compound's mechanism of action, its quantitative effects on the JAK/STAT pathway, and detailed protocols for key experimental evaluations.

Mechanism of Action: Targeting the Core of Dysregulated Hematopoiesis

The Janus kinase (JAK)/STAT signaling pathway is a critical communication route for numerous cytokines and growth factors, playing a pivotal role in hematopoiesis, immune response, and inflammation. The pathway is initiated by the binding of a ligand to its corresponding receptor, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate specific tyrosine residues on the receptor, creating docking sites for STAT proteins. Subsequently, STATs are phosphorylated by JAKs, dimerize, and translocate to the nucleus where they act as transcription factors, regulating the expression of genes involved in cell proliferation, differentiation, and survival.

In many cases of MPNs, a gain-of-function mutation in the JAK2 gene, most commonly the V617F mutation, results in constitutive activation of the kinase, independent of cytokine stimulation. This leads to persistent downstream signaling, primarily through STAT3 and STAT5, driving the hyperproliferative state characteristic of these diseases.

This compound selectively inhibits JAK2 by competing with ATP for its binding site on the kinase domain.[4] This inhibition prevents the autophosphorylation and activation of JAK2, thereby blocking the subsequent phosphorylation of STAT proteins. The interruption of this signaling cascade leads to the induction of apoptosis in tumor cells that are dependent on the dysregulated JAK2/STAT pathway for their survival.[2]

Quantitative Data Presentation

The following tables summarize the key quantitative data regarding the in vitro and in cell-based activity of this compound.

Table 1: In Vitro Kinase Inhibition

| Kinase Target | IC50 (nM) | Selectivity vs. JAK2 |

| JAK2 | 0.72 | - |

| JAK1 | 33 | 46-fold |

| JAK3 | 39 | 54-fold |

| Tyk2 | 22 | 31-fold |

Data sourced from MedchemExpress.[1][3]

Table 2: Cell-Based Antiproliferative Activity

| Cell Line | Genotype | IC50 (nM) |

| Ba/F3 | JAK2 V617F | 11 |

| Ba/F3 | TEL-JAK2 fusion | 11 |

| Cell lines with JAK2V617F or MPLW515L mutations | - | 11-120 |

Data sourced from MedchemExpress and TargetMol.[1][5][6][7]

Signaling Pathway and Experimental Workflow

Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound on JAK2.

Caption: A typical experimental workflow for the preclinical evaluation of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the efficacy of this compound.

In Vitro JAK2 Kinase Inhibition Assay

This assay determines the direct inhibitory effect of this compound on the enzymatic activity of purified JAK2 protein.

Materials:

-

Purified recombinant JAK2 enzyme

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP

-

Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

-

This compound (serial dilutions)

-

ADP-Glo™ Kinase Assay kit (or similar)

-

White, opaque 96-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 96-well plate, add the this compound dilutions. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Add the JAK2 enzyme to all wells except the negative control.

-

Add the substrate peptide to all wells.

-

Initiate the kinase reaction by adding ATP to all wells.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Assay system according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each this compound concentration relative to the positive control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (MTT Assay)

This assay measures the effect of this compound on the viability and proliferation of cells, particularly those dependent on JAK2 signaling.

Materials:

-

Ba/F3 cells expressing JAK2 V617F (or other relevant cell line)

-

Complete cell culture medium

-

This compound (serial dilutions)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader capable of absorbance measurement at 570 nm

Procedure:

-

Seed the Ba/F3-JAK2V617F cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in complete culture medium.

-

Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for a specified period (e.g., 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Incubate the plate overnight at 37°C.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of viability against the logarithm of the this compound concentration.

Western Blot Analysis of STAT Phosphorylation

This method is used to assess the effect of this compound on the downstream signaling of the JAK/STAT pathway by measuring the phosphorylation status of STAT proteins.

Materials:

-

Cells treated with this compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and blotting apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-STAT3/5, anti-total-STAT3/5, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system for chemiluminescence detection

Procedure:

-

Treat cells with various concentrations of this compound for a specified time.

-

Lyse the cells and collect the protein lysates.

-

Determine the protein concentration of each lysate using a protein assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-STAT3 or phospho-STAT5 overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies against total STAT3/5 and a loading control (e.g., GAPDH) to ensure equal protein loading.

-

Quantify the band intensities to determine the ratio of phosphorylated to total STAT protein.

In Vivo Murine Model of Myeloproliferative Neoplasm

This protocol outlines a general approach for evaluating the in vivo efficacy of this compound using a xenograft or transgenic mouse model of MPN.

Materials:

-

Immunocompromised mice (e.g., BALB/c nude) or JAK2V617F transgenic mice

-

Ba/F3-JAK2V617F cells (for xenograft model)

-

This compound formulated for oral administration

-

Vehicle control

-

Calipers for tumor measurement (for subcutaneous xenograft)

-

Equipment for blood collection and analysis (complete blood count)

-

Histology equipment and reagents

Procedure:

-

Model Establishment:

-

Treatment:

-

Once the disease is established (e.g., palpable tumors, elevated white blood cell counts, or splenomegaly), randomize the mice into treatment and control groups.[9]

-

Administer this compound (e.g., 25 or 50 mg/kg, twice daily) or vehicle control via oral gavage for a specified duration (e.g., 24 weeks).[9][10]

-

-

Monitoring and Endpoints:

-

Monitor the mice regularly for signs of toxicity, body weight changes, and overall survival.[9]

-

Measure tumor volume (for subcutaneous xenografts) with calipers.

-

Perform regular complete blood counts to assess hematological parameters.[9]

-

At the end of the study, euthanize the mice and collect tissues (e.g., spleen, liver, bone marrow) for weight measurement, histology (to assess organ infiltration and fibrosis), and pharmacodynamic analysis (e.g., western blotting for pSTAT levels).[1][9]

-

-

Data Analysis:

-

Compare tumor growth, survival curves (Kaplan-Meier analysis), hematological parameters, and organ weights between the treatment and control groups using appropriate statistical methods.

-

Conclusion

This compound is a highly selective and potent JAK2 inhibitor that effectively targets the dysregulated JAK/STAT signaling pathway central to the pathophysiology of myeloproliferative neoplasms. Its ability to inhibit the constitutively active JAK2 V617F mutant kinase leads to the suppression of downstream signaling, inhibition of cell proliferation, and induction of apoptosis in malignant cells. The preclinical data, supported by the experimental methodologies outlined in this guide, provide a strong rationale for the continued clinical development of this compound as a targeted therapy for patients with MPNs. Further research and clinical trials will continue to elucidate its full therapeutic potential and role in the management of these challenging hematological malignancies.

References

- 1. Effect of NS-018, a selective JAK2V617F inhibitor, in a murine model of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. JAK inhibitors: pharmacology and clinical activity in chronic myeloprolipherative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mouse models of myeloproliferative neoplasms: JAK of all grades - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preclinical studies of Flonoltinib Maleate, a novel JAK2/FLT3 inhibitor, in treatment of JAK2V617F-induced myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ba/F3 Xenograft Model - Kyinno Bio [kyinno.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ashpublications.org [ashpublications.org]

- 9. researchgate.net [researchgate.net]

- 10. NS Pharma Announces First Patient Enrolled in Phase 2 Study to Assess Efficacy and Safety of NS-018 Compared to Best Available Therapy (BAT) in Patients With Myelofibrosis [prnewswire.com]

Preclinical Profile of Ilginatinib: A Deep Dive into its Efficacy in Hematological Malignancies

For Immediate Release

This technical guide provides an in-depth overview of the preclinical data for Ilginatinib (formerly NS-018), a potent and selective inhibitor of Janus kinase 2 (JAK2), in the context of hematological malignancies. This compound has demonstrated significant activity in preclinical models, targeting key signaling pathways involved in the pathogenesis of various blood cancers. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical pharmacology of this compound.

Mechanism of Action

This compound is an orally bioavailable small molecule that competitively inhibits the ATP-binding site of JAK2, including the constitutively active JAK2V617F mutant, a common driver in myeloproliferative neoplasms (MPNs).[1][2] By blocking JAK2, this compound effectively suppresses the downstream signaling of the JAK/STAT pathway, which is crucial for the proliferation and survival of malignant hematopoietic cells.[1][2] In addition to its potent activity against JAK2, this compound also exhibits inhibitory effects on Src-family kinases.[1][3] This dual inhibitory action may contribute to its broad efficacy in various hematological malignancies.

In Vitro Efficacy

This compound has demonstrated potent and selective inhibitory activity against JAK2 and cell lines harboring JAK2 mutations. The following tables summarize the key quantitative data from in vitro studies.

Table 1: Kinase Inhibitory Activity of this compound [3][4]

| Kinase | IC50 (nM) |

| JAK2 | 0.72 |

| JAK1 | 33 |

| JAK3 | 39 |

| Tyk2 | 22 |

Table 2: In Vitro Cellular Activity of this compound in Hematological Malignancy Cell Lines [3]

| Cell Line | Cancer Type | Key Mutation(s) | IC50 (nM) |

| Ba/F3-JAK2V617F | Pro-B Cell Line | JAK2 V617F | 11-120 |

| Ba/F3-MPLW515L | Pro-B Cell Line | MPL W515L | 11-120 |

| Ba/F3-TEL-JAK2 | Pro-B Cell Line | TEL-JAK2 fusion | 11-120 |

In Vivo Efficacy

Preclinical in vivo studies in mouse models of hematological malignancies have demonstrated the therapeutic potential of this compound.

Table 3: In Vivo Efficacy of this compound in a Mouse Model of Myelofibrosis (Ba/F3-JAK2V617F) [3][4]

| Treatment Group | Dose (mg/kg, p.o., twice daily) | Outcome |

| Vehicle | - | - |

| This compound | 12.5, 25, 50, 100 | Potently prolonged survival and reduced splenomegaly |

Signaling Pathway

This compound exerts its anti-cancer effects by inhibiting the JAK2/STAT3 signaling pathway. The following diagram illustrates this mechanism.

Caption: this compound inhibits the JAK2/STAT3 signaling pathway.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines a general procedure for assessing the effect of this compound on the viability of hematological cancer cell lines.

Caption: Workflow for a typical cell viability (MTT) assay.

Methodology:

-

Cell Seeding: Hematological cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of this compound (e.g., 0.01 to 10,000 nM) for 72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis for Phospho-STAT3

This protocol describes the detection of phosphorylated STAT3 (p-STAT3) to confirm the on-target effect of this compound.

Methodology:

-

Cell Treatment and Lysis: Cancer cells are treated with this compound for a specified time (e.g., 2-24 hours). After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody specific for p-STAT3 (Tyr705).

-

Secondary Antibody and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using a chemiluminescence imaging system.

-

Normalization: To ensure equal protein loading, the membrane is stripped and re-probed with an antibody against total STAT3 and a loading control such as GAPDH or β-actin.

In Vivo Mouse Model of Myelofibrosis

This protocol provides a general framework for evaluating the in vivo efficacy of this compound.

Methodology:

-

Cell Inoculation: Immunocompromised mice (e.g., BALB/c nude mice) are intravenously inoculated with Ba/F3 cells expressing the JAK2V617F mutation (1 x 10^6 cells/mouse).[4]

-

Drug Administration: Starting the day after cell inoculation, mice are treated with this compound or vehicle control via oral gavage twice daily.[4] Doses can range from 12.5 to 100 mg/kg.[3]

-

Monitoring: Mice are monitored daily for signs of toxicity and tumor progression. Body weight and tumor volume (if applicable) are measured regularly.

-

Efficacy Endpoints: The primary endpoints are typically overall survival and reduction in spleen size (splenomegaly).[3]

-

Pharmacodynamic Analysis: At the end of the study, tissues can be collected for pharmacodynamic analysis, such as measuring p-STAT3 levels in tumor or spleen tissue by western blotting or immunohistochemistry.

Conclusion

The preclinical data for this compound strongly support its development as a targeted therapy for hematological malignancies, particularly those driven by aberrant JAK2 signaling. Its potent and selective inhibition of JAK2, coupled with favorable in vitro and in vivo activity, highlights its promise as a therapeutic agent. Further clinical investigation is warranted to fully elucidate its safety and efficacy in patients.

References

Ilginatinib's Effect on Src Family Kinases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilginatinib (NS-018) is a potent, orally bioavailable small-molecule inhibitor primarily targeting Janus kinase 2 (JAK2), a critical mediator in the signaling pathways of various cytokines and growth factors involved in hematopoiesis and immune response.[1][2][3] Aberrant JAK2 activation is a hallmark of myeloproliferative neoplasms (MPNs), making it a key therapeutic target.[1][4] Beyond its profound effects on JAK2, this compound also demonstrates significant inhibitory activity against members of the Src family of non-receptor tyrosine kinases.[1][5][6] This dual inhibitory profile suggests a broader mechanism of action that may contribute to its therapeutic efficacy and potential applications in various oncological and inflammatory conditions. This technical guide provides an in-depth analysis of this compound's effects on Src family kinases, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways.

Quantitative Inhibitory Activity of this compound

This compound exhibits high selectivity for JAK2 over other JAK family members. Its inhibitory activity extends to several Src family kinases, most notably SRC and FYN. The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound against a panel of kinases, providing a clear comparison of its potency.

| Kinase Family | Target Kinase | IC50 (nM) |

| Janus Kinases (JAKs) | JAK1 | 33 |

| JAK2 | 0.72 | |

| JAK3 | 39 | |

| TYK2 | 22 | |

| Table 1: Inhibitory activity of this compound against Janus family kinases.[1][2] |

| Kinase Family | Target Kinase | % Inhibition at 100 nM | IC50 (nM) |

| Src Family | SRC | >80% | 32 |

| FYN | >80% | 27 | |

| LYN | Not Reported | Not Determined | |

| FGR | Not Reported | Not Determined | |

| LCK | Not Reported | Not Determined | |

| HCK | Not Reported | Not Determined | |

| BLK | Not Reported | Not Determined | |

| YES | Not Reported | Not Determined | |

| Other Kinases | ABL | >80% | 32 |

| FLT3 | >80% | 65 | |

| Table 2: Tyrosine kinase selectivity profile of this compound. IC50 values were determined for kinases showing greater than 80% inhibition at a 100 nM concentration of this compound.[1] |

Experimental Protocols

The following section details the methodologies employed in the key experiments cited in this guide to determine the inhibitory activity of this compound.

In Vitro Kinase Assay for IC50 Determination

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of this compound against target kinases.

Objective: To quantify the potency of this compound in inhibiting the enzymatic activity of specific kinases.

Materials:

-

Recombinant human kinase domains (e.g., JAK1, JAK2, JAK3, TYK2, SRC, FYN from a commercial source like Carna Biosciences).

-

This compound (NS-018) stock solution of known concentration.

-

Biotinylated peptide substrate specific for each kinase.

-

Adenosine triphosphate (ATP).

-

Magnesium chloride (MgCl2).

-

Streptavidin-coated microplates.

-

Horseradish peroxidase (HRP)-linked anti-phosphotyrosine antibody (e.g., PY-20).

-

3,3′,5,5′-Tetramethylbenzidine (TMB) solution.

-

Stop solution (e.g., sulfuric acid).

-

Plate reader for absorbance measurement.

-

Statistical analysis software (e.g., SAS).

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of this compound in the appropriate reaction buffer. Prepare a reaction medium containing the biotinylated peptide substrate, ATP (at a concentration close to the Km for each kinase), and MgCl2.

-

Kinase Reaction: Add the recombinant kinase enzyme to the wells of a streptavidin-coated microplate.

-

Inhibitor Addition: Add the serially diluted this compound to the wells. Include control wells with no inhibitor.

-

Initiation of Reaction: Initiate the kinase reaction by adding the reaction medium containing the substrate and ATP to each well.

-

Incubation: Incubate the plate for 1 hour at 30°C to allow for the phosphorylation of the substrate.

-

Detection of Phosphorylation:

-

Wash the plates to remove unbound reagents.

-

Add HRP-linked anti-phosphotyrosine antibody to each well and incubate to allow binding to the phosphorylated substrate.

-

Wash the plates again.

-

Add TMB solution to each well and incubate to develop a colorimetric signal.

-

-

Measurement: Stop the reaction by adding a stop solution. Measure the absorbance of each well using a plate reader at the appropriate wavelength.

-

Data Analysis: Plot the absorbance data against the logarithm of the this compound concentration. Fit the data to a logistic curve using statistical software to determine the IC50 value, which is the concentration of this compound that produces 50% inhibition of the kinase activity.[1]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize the signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

Caption: Workflow for In Vitro Kinase Inhibition Assay.

Caption: this compound's Dual Inhibition of JAK-STAT and Src Signaling.

Caption: Overview of Src Family Kinase Signaling Pathways.

Conclusion

This compound is a potent dual inhibitor of JAK2 and Src family kinases. Its significant activity against SRC and FYN, in addition to its primary target JAK2, suggests a multifaceted mechanism of action. This dual inhibition may lead to a more comprehensive blockade of aberrant signaling pathways in myeloproliferative neoplasms and potentially other malignancies where both JAK/STAT and Src signaling are dysregulated. The data and methodologies presented in this guide provide a foundational understanding for researchers and drug development professionals exploring the therapeutic potential of this compound and other dual JAK/Src inhibitors. Further investigation into the broader effects of this compound on the full spectrum of Src family kinases and their downstream signaling networks is warranted to fully elucidate its clinical implications.

References

- 1. Efficacy of NS-018, a potent and selective JAK2/Src inhibitor, in primary cells and mouse models of myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A phase I, open-label, dose-escalation, multicenter study of the JAK2 inhibitor NS-018 in patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. onclive.com [onclive.com]

- 5. This compound hydrochloride | Tyrosine Kinases | JAK | TargetMol [targetmol.com]

- 6. This compound | Tyrosine Kinases | JAK | TargetMol [targetmol.com]

In Vitro and In Vivo Models for Studying Ilginatinib: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilginatinib (NS-018) is a potent and orally bioavailable small molecule inhibitor targeting Janus-associated kinase 2 (JAK2) and Src-family kinases.[1][2][3] It demonstrates high selectivity for JAK2 over other JAK family members, including JAK1, JAK3, and TYK2.[1][2][3] this compound is under investigation for the treatment of myeloproliferative neoplasms (MPNs), particularly myelofibrosis, a disorder frequently associated with the JAK2V617F mutation.[1][3] This technical guide provides a comprehensive overview of the established in vitro and in vivo models used to study the biological activity, mechanism of action, and preclinical efficacy of this compound.

Mechanism of Action and Signaling Pathway

This compound competitively binds to the ATP-binding site of the JAK2 kinase, including its constitutively active mutant form, JAK2V617F.[1] This inhibition blocks the phosphorylation and activation of downstream signaling proteins, most notably the Signal Transducer and Activator of Transcription 3 (STAT3).[1][4] The disruption of the JAK2/STAT3 signaling pathway ultimately inhibits cell proliferation and induces apoptosis in cells dependent on this pathway for survival and growth.[1]

References

Ilginatinib Target Validation in Cancer Cell Lines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilginatinib (NS-018) is an orally bioavailable small-molecule inhibitor targeting Janus kinase 2 (JAK2) and Src-family kinases.[1][2] Dysregulation of the JAK2 signaling pathway, often through activating mutations such as JAK2V617F, is a key driver in myeloproliferative neoplasms (MPNs).[1][2] this compound acts as an ATP-competitive inhibitor of JAK2, including the JAK2V617F mutant, thereby blocking the downstream phosphorylation of STAT3 and inducing apoptosis in cancer cells.[1][2] This guide provides a comprehensive overview of the target validation of this compound in various cancer cell lines, detailing its inhibitory activity, cellular effects, and the experimental protocols used for its characterization.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the JAK2/STAT3 signaling pathway. In normal physiology, cytokine binding to its receptor activates receptor-associated JAKs, which in turn phosphorylate STAT proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate gene expression involved in cell proliferation and survival. In many hematological malignancies, mutations in JAK2 lead to its constitutive activation, resulting in uncontrolled cell growth. This compound binds to the ATP-binding site of both wild-type and mutated JAK2, preventing its kinase activity and the subsequent downstream signaling events.[1][2][3]

Quantitative Analysis of this compound's Inhibitory Activity

The potency of this compound has been quantified against its primary and secondary kinase targets, as well as its antiproliferative effects in various cancer cell lines.

Table 1: Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) | Selectivity vs. JAK2 |

| JAK Family | ||

| JAK2 | 0.72 | - |

| JAK1 | 33 | 46-fold |

| JAK3 | 39 | 54-fold |

| Tyk2 | 22 | 31-fold |

| Src Family & Other Kinases | ||

| SRC | Potent Inhibition (IC50 not specified) | - |

| FYN | Potent Inhibition (IC50 not specified) | - |

| ABL | Weak Inhibition | 45-fold |

| FLT3 | Weak Inhibition | 90-fold |

Data sourced from MedchemExpress and TargetMol product descriptions.[4][5][6]

Table 2: Antiproliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Genetic Background | IC50 (nM) |

| Ba/F3 | JAK2V617F mutation | 11 |

| Ba/F3 | TEL-JAK2 fusion gene | 11 |

| Various Hematopoietic Cell Lines | JAK2V617F or MPLW515L mutations | 11-120 |

| Most Hematopoietic Cell Lines | No constitutively activated JAK2 | Minimal cytotoxicity |

Data sourced from MedchemExpress and TargetMol product descriptions.[4][5][6][7]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of a drug's efficacy. Below are the core experimental protocols for validating the targets of this compound.

Kinase Inhibition Assay

This assay determines the concentration of this compound required to inhibit the enzymatic activity of its target kinases by 50% (IC50).

Protocol:

-

Reagents: Recombinant human JAK2, JAK1, JAK3, Tyk2, Src, etc., appropriate peptide substrates, ATP, and a kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

-

Procedure:

-

Prepare a reaction buffer containing the kinase and its specific substrate.

-

Add serial dilutions of this compound to the reaction wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity.

-

Calculate the percentage of inhibition for each this compound concentration relative to a DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Cell Viability Assay

This assay measures the effect of this compound on the proliferation and viability of cancer cell lines.

Protocol (MTT Assay):

-

Cell Culture: Culture cancer cell lines (e.g., Ba/F3-JAK2V617F) in appropriate media and conditions.

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well).

-

Allow cells to adhere overnight.

-

Treat cells with a range of this compound concentrations for a specific duration (e.g., 72 hours).

-

Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of viable cells compared to an untreated control.

-

Determine the IC50 value from the dose-response curve.

-

Western Blotting for Phospho-STAT3

This technique is used to assess the inhibition of downstream signaling from JAK2 by measuring the phosphorylation status of STAT3.

Protocol:

-

Cell Treatment and Lysis:

-

Treat cancer cells with this compound for a defined period.

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration in the lysates.

-

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3).

-

Wash and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe with an antibody for total STAT3 as a loading control.

-

Conclusion

The data and methodologies presented in this guide validate this compound as a potent and selective inhibitor of JAK2, with significant antiproliferative activity in cancer cell lines harboring activating JAK2 mutations. Its ability to also target Src-family kinases may provide additional therapeutic benefits. The provided experimental protocols offer a framework for researchers to further investigate the efficacy and mechanism of action of this compound and similar targeted therapies in the context of drug development for hematological malignancies and other cancers driven by aberrant kinase signaling.

References

- 1. Effect of NS-018, a selective JAK2V617F inhibitor, in a murine model of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. A phase I, open-label, dose-escalation, multicenter study of the JAK2 inhibitor NS-018 in patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of NS-018, a selective JAK2V617F inhibitor, in a murine model of myelofibrosis | CiNii Research [cir.nii.ac.jp]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

The Discovery and Preclinical Profile of NS-018: A Selective JAK2 Inhibitor

This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical evaluation of NS-018 (also known as ilginatinib), a potent and selective inhibitor of Janus kinase 2 (JAK2). Developed by Nippon Shinyaku, NS-018 targets the deregulated JAK-STAT signaling pathway implicated in myeloproliferative neoplasms (MPNs).[1][2][3][4][5][6] This document is intended for researchers, scientists, and drug development professionals interested in the scientific foundation of this targeted therapeutic agent.

Introduction to JAK2 Inhibition in Myeloproliferative Neoplasms

Myeloproliferative neoplasms are a group of chronic hematologic cancers characterized by the overproduction of blood cells.[7][8] A key driver in many of these diseases is a somatic point mutation in the JAK2 gene, most commonly the V617F mutation, which leads to constitutive activation of the JAK-STAT signaling pathway.[9][10] This aberrant signaling promotes cell proliferation and survival, contributing to disease characteristics like splenomegaly, cytopenias, and progressive bone marrow fibrosis.[1][4][7] The discovery of these mutations established JAK2 as a rational therapeutic target, spurring the development of small-molecule inhibitors.[5][11] NS-018 emerged from screening programs as a novel, orally bioavailable, and selective JAK2 inhibitor designed to address this underlying pathology.[1][11]

Discovery and Kinase Selectivity Profile

NS-018 was identified through a dedicated screening process aimed at discovering potent and selective JAK2 inhibitors.[11] Its inhibitory activity was characterized through in vitro kinase assays, demonstrating high potency against JAK2 with a 50% inhibitory concentration (IC50) in the subnanomolar range.[1][5][11]

Data Presentation: Kinase Inhibition Profile

The selectivity of NS-018 for JAK2 over other JAK family kinases is a key feature, showing 30- to 50-fold greater selectivity.[5][11] It also exhibits inhibitory activity against Src-family kinases.[11][12]

| Table 1: NS-018 Inhibition of JAK Family Kinases | |

| Kinase | IC50 (nM) |

| JAK1 | 33 |

| JAK2 | 0.72 |

| JAK3 | 39 |

| TYK2 | 22 |

| Data sourced from in vitro kinase assays.[11][12] |

| Table 2: NS-018 Tyrosine Kinase Selectivity Profile | |

| Kinase | Selectivity vs. JAK2 (fold) |

| SRC | Potent Inhibition |

| FYN | Potent Inhibition |

| ABL | 45 |

| FLT3 | 90 |

| Data sourced from a panel of 53 kinases.[11][12] |

Experimental Protocols: In Vitro Kinase Assay

The inhibitory activity of NS-018 against various kinases was determined using in vitro kinase assays. While the specific proprietary assay details are not fully published, a general methodology can be described:

-

Reagents : Recombinant human kinase enzymes (JAK1, JAK2, JAK3, TYK2, etc.), a suitable peptide or protein substrate, and Adenosine Triphosphate (ATP), often radiolabeled (e.g., [γ-33P]ATP).

-

Procedure :

-

The kinase, substrate, and varying concentrations of NS-018 are incubated in an appropriate reaction buffer.

-

The kinase reaction is initiated by the addition of ATP at a concentration close to its Michaelis-Menten constant (Km) for each specific kinase to ensure competitive inhibition is accurately measured.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

-

The reaction is terminated, and the amount of phosphorylated substrate is quantified. This can be done by capturing the substrate on a filter membrane and measuring incorporated radioactivity using a scintillation counter.

-

-

Data Analysis : The percentage of inhibition at each NS-018 concentration is calculated relative to a vehicle control (e.g., DMSO). The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is then determined by fitting the data to a dose-response curve.

Mechanism of Action

NS-018 functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the JAK2 kinase domain.[11]

Structural Basis of Inhibition

X-ray co-crystal structure analysis of NS-018 in complex with the JAK2 kinase domain revealed that it binds to the 'DFG-in' active conformation of the enzyme.[11] A notable finding from this structural analysis is the identification of unique hydrogen-bonding interactions between NS-018 and the amino acid residue Gly993.[9][10] This interaction is believed to be a plausible explanation for the compound's observed selectivity for the activated, pathogenic form of JAK2 (JAK2V617F) over its wild-type counterpart.[9][10]

Cellular Activity and Proliferation

NS-018 demonstrated potent antiproliferative activity against hematopoietic cell lines that are dependent on constitutively activated JAK2 signaling.[11] This includes cells expressing the JAK2V617F or MPLW515L mutations, or the TEL-JAK2 fusion gene.[11][12] In contrast, it showed minimal cytotoxicity against most cell lines not driven by JAK2 activation.[11][12]

Data Presentation: Antiproliferative Activity

| Table 3: Antiproliferative Activity of NS-018 in Hematopoietic Cell Lines | |

| Cell Line | Genetic Feature |

| Ba/F3-JAK2V617F | JAK2 V617F |

| SET-2 | JAK2 V617F |

| Ba/F3-MPLW515L | MPL W515L |

| Ba/F3-TEL-JAK2 | TEL-JAK2 Fusion |

| Ba/F3-JAK2WT | Wild-Type JAK2 (IL-3 stimulated) |

| Ba/F3-TEL-JAK3 | TEL-JAK3 Fusion |

| K-562 | BCR-ABL |

| MV4-11 | FLT3-ITD |

| Data compiled from cellular proliferation assays.[9][11] |

A key finding is the selectivity of NS-018 for cells harboring the mutant kinase. It suppressed the growth of Ba/F3 cells with JAK2V617F at a concentration 4.3-fold lower than that required to inhibit cells with wild-type JAK2, a higher selectivity ratio than other tested JAK2 inhibitors.[9][10]

Experimental Protocols: Cell Proliferation Assay

-

Cell Culture : Hematopoietic cell lines (e.g., Ba/F3-JAK2V617F, SET-2) are cultured in appropriate media and conditions. For cytokine-dependent lines like Ba/F3-JAK2WT, a growth factor such as IL-3 is added to the medium.

-

Procedure :

-

Cells are seeded into 96-well plates at a predetermined density.

-

Cells are treated with a serial dilution of NS-018 or vehicle control (DMSO).

-

Plates are incubated for a period of 48 to 72 hours.

-

-

Viability Measurement : Cell viability is assessed using a colorimetric or fluorometric assay. A common method is the addition of a reagent like WST-8 or CellTiter-Glo®, which measures metabolic activity or ATP content, respectively, as a proxy for the number of viable cells.

-

Data Analysis : The absorbance or luminescence is read using a plate reader. The percentage of growth inhibition is calculated relative to vehicle-treated cells, and IC50 values are determined using non-linear regression analysis.

Inhibition of Downstream Signaling

To confirm that its antiproliferative effects were due to the targeting of the JAK2 pathway, the impact of NS-018 on downstream signaling molecules was assessed.

Western Blotting Analysis

In Ba/F3 cells expressing JAK2V617F, treatment with NS-018 for 3 hours led to a dose-dependent inhibition of the phosphorylation of key downstream effectors STAT5, STAT3, and ERK.[11] This demonstrates that NS-018 effectively blocks the signal transduction cascade initiated by the constitutively active JAK2 kinase.[11]

Experimental Protocols: Western Blotting

-

Cell Treatment and Lysis : Ba/F3-JAK2V617F cells are treated with increasing concentrations of NS-018 for a specified time (e.g., 3 hours). After treatment, cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification : The total protein concentration in each lysate is determined using a standard method, such as the BCA assay, to ensure equal loading.

-

SDS-PAGE and Transfer : Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting :

-

The membrane is blocked with a protein solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for the phosphorylated forms of the target proteins (p-STAT5, p-STAT3, p-ERK) and total protein controls (STAT5, STAT3, ERK, and a loading control like β-actin).

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

-

Detection : The signal is visualized by adding a chemiluminescent substrate and capturing the image using a digital imaging system. The intensity of the bands corresponding to the phosphorylated proteins is compared across the different treatment concentrations.

In Vivo Efficacy in Preclinical Models

The therapeutic potential of NS-018 was evaluated in mouse models of MPNs.

Acute Disease Model

In a model where mice were inoculated with Ba/F3-JAK2V617F cells, which causes a rapidly fatal hematopoietic disease, oral administration of NS-018 significantly prolonged survival.[11] Doses of 12.5 mg/kg or higher were effective, and at 100 mg/kg, all treated mice were alive at day 25, whereas all vehicle-treated mice had perished by day 19.[11] NS-018 also caused a dose-dependent reduction in splenomegaly, a key hallmark of the disease.[11]

Chronic Myelofibrosis Model